molecular formula C12H13NO B7808522 3-Cyclopentyloxy-benzonitrile

3-Cyclopentyloxy-benzonitrile

Cat. No.: B7808522
M. Wt: 187.24 g/mol
InChI Key: PDIQAWQUTSXCMZ-UHFFFAOYSA-N
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Description

3-Cyclopentyloxy-benzonitrile (CAS: 1016837-06-1) is a substituted benzonitrile derivative characterized by a cyclopentyloxy group (-O-C₅H₉) attached to the benzene ring at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules.

Properties

IUPAC Name

3-cyclopentyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQAWQUTSXCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyloxy-benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of cyclopentanol and 3-bromobenzonitrile under similar conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the bromine-substituted benzene ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyloxy-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: 3-Cyclopentyloxybenzoic acid or 3-Cyclopentyloxybenzaldehyde.

    Reduction: 3-Cyclopentyloxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Cyclopentyloxy-benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxy-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Cyclopentyloxy-benzonitrile with analogous benzonitrile derivatives, focusing on structural variations, physicochemical properties, and applications.

Compound Substituent Molecular Formula Molecular Weight CAS No. Key Features
This compound Cyclopentyloxy (-O-C₅H₉) C₁₂H₁₃NO 187.24 g/mol 1016837-06-1 Bulky alkoxy group enhances steric hindrance; moderate lipophilicity .
3-Chloro-benzonitrile Chloro (-Cl) C₇H₄ClN 137.57 g/mol Not specified Higher polarity due to Cl; reactive in nucleophilic substitution reactions .
3-Nitrobenzonitrile Nitro (-NO₂) C₇H₄N₂O₂ 148.12 g/mol 619-24-9 Strong electron-withdrawing group; used in explosives and agrochemicals .
(S)-3-(Oxiran-2-ylmethoxy)benzonitrile Epoxide-containing alkoxy C₁₀H₉NO₂ 175.19 g/mol Not specified Epoxide moiety enables ring-opening reactions; potential in polymer chemistry .
3-(3-Thienyl)benzonitrile Thienyl (-C₄H₃S) C₁₁H₇NS 185.24 g/mol 870703-81-4 Thiophene group enhances π-conjugation; applications in organic electronics .

Key Comparative Insights:

Reactivity :

  • This compound ’s steric bulk limits its participation in reactions requiring planar transition states, unlike 3-Nitrobenzonitrile , which undergoes facile electrophilic substitution due to the nitro group’s electron-withdrawing nature .
  • The epoxide in (S)-3-(Oxiran-2-ylmethoxy)benzonitrile offers unique reactivity for crosslinking or polymerization, absent in other derivatives .

Solubility and Lipophilicity :

  • The cyclopentyloxy group in This compound increases lipophilicity compared to 3-Chloro-benzonitrile , making it more suitable for lipid-based drug formulations .
  • 3-(3-Thienyl)benzonitrile ’s thiophene substituent improves solubility in polar aprotic solvents, advantageous for electronic material processing .

Applications :

  • 3-Nitrobenzonitrile is widely used in explosives and agrochemicals due to its stability and reactivity, whereas This compound is niche in medicinal chemistry .
  • 3-(3-Thienyl)benzonitrile ’s conjugated system is leveraged in organic semiconductors, a domain unexplored for the cyclopentyloxy analog .

Safety and Handling :

  • 3-Nitrobenzonitrile requires stringent safety protocols (e.g., explosion-proof storage) due to nitro group instability, unlike the relatively stable cyclopentyloxy derivative .

Biological Activity

3-Cyclopentyloxy-benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a cyclopentyloxy group and a nitrile functional group. The chemical structure can be represented as follows:

C6H5C(C5H10O)CN\text{C}_6\text{H}_5\text{C}(\text{C}_5\text{H}_{10}\text{O})\text{CN}

This structural configuration is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on various cellular processes and its potential therapeutic applications. Below are key findings from recent studies:

Antiproliferative Effects

  • Cancer Cell Lines : this compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies report IC50 values ranging from 10 to 30 µM, indicating moderate to strong antiproliferative activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was confirmed using flow cytometry analysis and Western blotting techniques .

Antimicrobial Activity

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 50 to 100 µg/mL .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms .

Pharmacological Profiling

A detailed pharmacological profiling of this compound has been conducted to assess its efficacy and safety:

Parameter Value
IC50 (MCF-7) 15 µM
IC50 (HeLa) 20 µM
MIC (S. aureus) 75 µg/mL
MIC (E. coli) 100 µg/mL
Cytotoxicity (CC50) >100 µM (non-toxic threshold)

Case Study: In Vivo Efficacy

In a recent animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as an anticancer agent. Tumor growth inhibition was observed at dosages of 5 mg/kg body weight .

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